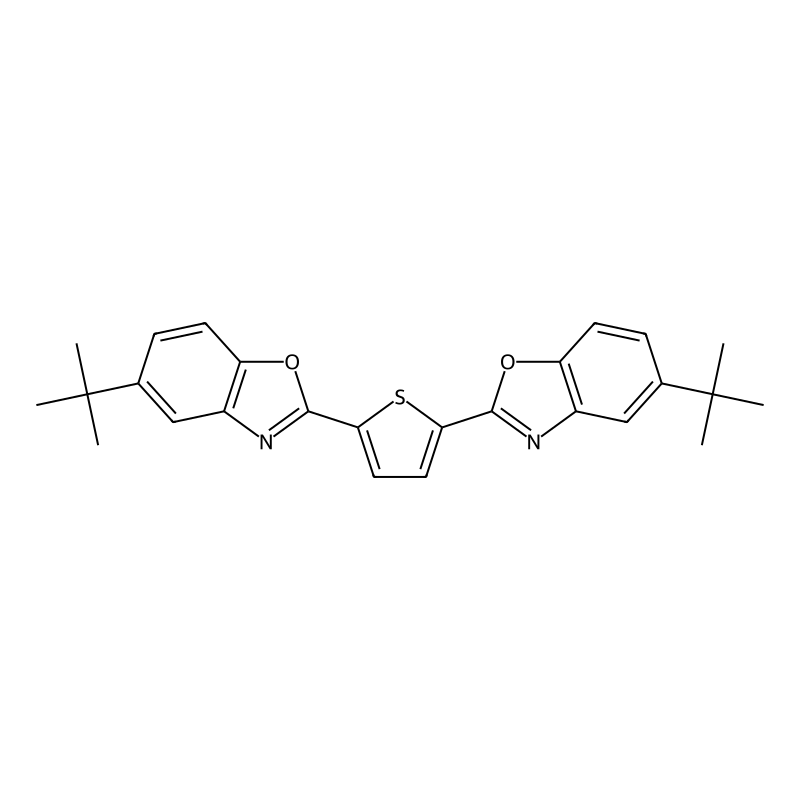

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photoinitiators

BBT's ability to absorb ultraviolet (UV) light and emit visible light makes it a valuable research tool as a photoinitiator. In certain chemical reactions, BBT can be used to trigger the reaction upon exposure to UV light. This property is useful in studying photopolymerization reactions and other light-activated processes Source: Sigma-Aldrich: .

Doped Silica Films

Researchers have investigated the use of BBT in doped silica films to study photoluminescence. By incorporating BBT into these films, scientists can examine how the material's structure and composition affect its light emission properties Source: TCI America: .

Visualizing UV Patterns

BBT's fluorescent properties can be used to visualize ultraviolet (UV) patterns in certain materials. This application is helpful in research on UV-curable adhesives and other UV-patterned materials Source: Sigma-Aldrich: .

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is a chemical compound primarily recognized for its role as an optical brightener. It converts ultraviolet light into visible light, enhancing the brightness of materials such as plastics, paints, and textiles. This compound, also known as fluorescent brightener 184, has a molecular formula of C₂₆H₂₆N₂O₂S and a molecular weight of approximately 430.57 g/mol . It appears as a light yellow to green powder or crystal and is insoluble in water but has a high logP value of 8.6 at 25°C, indicating significant lipophilicity .

The primary reaction involving 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is its formation through condensation and dehydration processes. The synthesis generally involves the reaction of thiophene-2,5-dicarboxylic acid with 5-tert-butyl-o-aminophenol in the presence of boric acid under controlled heating conditions. This process typically requires temperatures exceeding 180°C to facilitate the removal of water and achieve the desired product .

While specific biological activities of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene are not extensively documented, compounds in the benzoxazole class often exhibit antimicrobial properties. There is some indication that this compound may have applications in biological systems due to its fluorescent properties, allowing for potential use in biological imaging or as a tracer in biochemical assays .

The synthesis of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene can be summarized in several key steps:

- Condensation Reaction: A mixture of trichlorobenzene and toluene is prepared. Thiophene-2,5-dicarboxylic acid and 5-tert-butyl-o-aminophenol are added to this mixture along with boric acid.

- Heating: The mixture is heated to approximately 120°C to initiate the condensation reaction.

- Dehydration: As the temperature rises above 180°C, water is continuously removed from the reaction mixture.

- Distillation and Refinement: The crude product undergoes distillation to separate unreacted materials and is then refined using solvents like xylene .

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene has several applications across various industries:

- Optical Brightener: Widely used in plastics, paints, coatings, and textiles to enhance brightness by converting UV light into visible light.

- Fluorescent Tracer: Utilized in laboratory settings for detecting thin-film electrical contact lubricants.

- Additive in Polymers: Serves as an additive for thermoplastic resins such as polyvinyl chloride and acrylics .

Several compounds share structural similarities with 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Tert-butylbenzoxazole | Benzoxazole | Used in similar applications but lacks thiophene linkage. |

| 2-(4-Methylphenyl)-benzoxazole | Benzoxazole | Exhibits different fluorescence properties; less stable than thiophene derivatives. |

| 4-(Dodecyl)benzoxazole | Benzoxazole | Higher solubility in organic solvents; used in surfactants. |

The uniqueness of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene lies in its dual functionality as both an optical brightener and a potential fluorescent tracer due to the presence of the thiophene ring which enhances its electronic properties compared to other benzoxazole derivatives .

Physical Description

Yellow to green solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

General Manufacturing Information

Not Known or Reasonably Ascertainable

Plastics Material and Resin Manufacturing

Plastics Product Manufacturing

Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)-: ACTIVE